Fluprednidene

Description

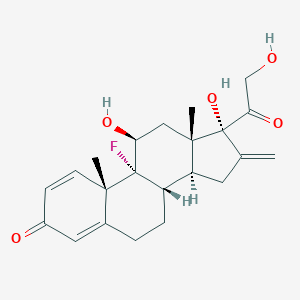

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-methylidene-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,15-17,24,26,28H,1,4-5,8,10-11H2,2-3H3/t15-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHXHNGGPURVOS-SBTDHBFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3(C(C1CC(=C)C2(C(=O)CO)O)CCC4=CC(=O)C=CC43C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1CC(=C)[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@@]43C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176343 | |

| Record name | Fluprednidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2193-87-5 | |

| Record name | Fluprednidene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2193-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluprednidene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002193875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprednidene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08970 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluprednidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluprednidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUPREDNIDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA517NS3N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Fluprednidene Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluprednidene acetate, a potent topical corticosteroid, is a cornerstone in the treatment of various inflammatory skin conditions. Its synthesis from readily available steroid precursors involves a multi-step chemical transformation, demanding precise control over reaction conditions to achieve desired stereochemistry and yield. This technical guide provides a comprehensive overview of a plausible synthetic pathway, starting from the key intermediate 16-dehydropregnenolone acetate (16-DPA), and details the necessary chemical modifications to arrive at the final active pharmaceutical ingredient.

I. Overview of the Synthetic Strategy

The synthesis of this compound acetate from 16-DPA can be conceptually divided into several key stages:

-

Modification of the D-ring and side chain: This involves the introduction of the 16-methylene group and the elaboration of the C17 side chain to the characteristic dihydroxyacetone functionality.

-

Functionalization of the B and C rings: This stage focuses on the introduction of the 11β-hydroxyl group and the 9α-fluoro substituent, which are crucial for the compound's glucocorticoid activity.

-

Modification of the A-ring: The introduction of a double bond between C1 and C2 to form the characteristic 1,4-diene-3-one system enhances the anti-inflammatory potency.

-

Final Esterification: The synthesis culminates in the selective acetylation of the C21 hydroxyl group.

A proposed synthetic pathway is illustrated below, followed by a detailed description of each transformation.

II. Visualizing the Synthesis Pathway

Caption: Proposed synthesis pathway of this compound Acetate from 16-DPA.

III. Detailed Experimental Protocols and Data

The following sections provide a hypothetical, yet chemically plausible, description of the experimental procedures for each major transformation. Quantitative data, where available in the public domain for analogous reactions, is presented to provide a reference for expected outcomes.

Step 1 & 2: From 16-DPA to 16-Methylene-17α-hydroxyprogesterone (Intermediate 1)

The initial steps involve the conversion of the 17-acetyl group of 16-DPA to a 17α-hydroxy-16-methylene-20-keto functionality, followed by oxidation of the A-ring.

-

Experimental Protocol:

-

Epoxidation: 16-DPA is treated with an alkaline solution of hydrogen peroxide to form the 16α,17α-epoxide.

-

Grignard Reaction: The epoxide is then reacted with a Grignard reagent, such as methylmagnesium bromide, which opens the epoxide ring to introduce the 16-methyl group and form a 17α-hydroxyl group. Subsequent treatment with a base introduces the 16-methylene group via elimination.

-

Oppenauer Oxidation: The 3β-hydroxyl group is oxidized to a 3-keto group, and the double bond is shifted from the C5-C6 to the C4-C5 position using a standard Oppenauer oxidation with a ketone (e.g., acetone) and an aluminum alkoxide catalyst.

-

-

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Yield of Epoxidation | 85-95% | Analogous steroid reactions |

| Yield of Methylene Introduction | 70-80% | Analogous steroid reactions |

| Yield of Oppenauer Oxidation | 80-90% | Analogous steroid reactions |

Step 3 & 4: Synthesis of 11α,17α,21-Trihydroxy-16-methylenepregn-4-ene-3,20-dione (Intermediate 2)

This stage introduces the crucial 11α-hydroxyl group via microbial fermentation and the 21-hydroxyl group.

-

Experimental Protocol:

-

Microbial 11α-hydroxylation: Intermediate 1 is subjected to fermentation with a microorganism known for its steroid 11α-hydroxylase activity, such as Aspergillus or Rhizopus species. The fermentation is carried out in a suitable nutrient medium under controlled temperature and aeration.

-

Introduction of 21-hydroxyl group: The 20-keto group is first brominated at the C21 position, followed by displacement of the bromine with a hydroxyl group using a suitable acetate salt and subsequent hydrolysis.

-

-

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Yield of 11α-hydroxylation | 60-80% | Microbial steroid transformation literature |

| Yield of 21-hydroxylation | 75-85% | Analogous steroid reactions |

Step 5, 6, 7 & 8: Conversion to 9α-Fluoro-11β,17α,21-trihydroxy-16-methylenepregn-4-ene-3,20-dione 21-acetate (Intermediate 5)

This sequence introduces the 9α-fluoro and inverts the 11α-hydroxyl to the active 11β-configuration.

-

Experimental Protocol:

-

21-Acetylation: The primary 21-hydroxyl group of Intermediate 2 is selectively acetylated using acetic anhydride in pyridine.

-

Bromohydrin Formation: The 9(11)-double bond is formed by dehydration of the 11α-hydroxyl group. This is followed by the addition of hypobromous acid (generated in situ from an N-bromoamide in the presence of a strong acid) to form the 9α-bromo-11β-hydroxy intermediate (Intermediate 3).

-

Epoxidation: Treatment of the bromohydrin with a base (e.g., sodium acetate) leads to the formation of the 9β,11β-epoxide (Intermediate 4).

-

Fluorination: The epoxide ring is opened with hydrogen fluoride (HF), often in a solvent like tetrahydrofuran (THF) or in the presence of a base like pyridine, to introduce the 9α-fluoro group and the 11β-hydroxyl group (Intermediate 5).

-

-

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Yield of 21-Acetylation | >95% | Standard organic chemistry |

| Yield of Bromohydrin formation | 80-90% | Analogous steroid reactions |

| Yield of Epoxidation | >90% | Analogous steroid reactions |

| Yield of Fluorination | 70-85% | Analogous steroid reactions |

Step 9: Dehydrogenation to form this compound (Intermediate 6)

The introduction of the C1-C2 double bond is a key step to enhance the glucocorticoid activity.

-

Experimental Protocol:

-

Dehydrogenation: Intermediate 5 is subjected to dehydrogenation using a suitable agent like selenium dioxide or a microbial dehydrogenation process to introduce the double bond between the C1 and C2 positions, yielding this compound.

-

-

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Yield of Dehydrogenation | 60-75% | Analogous steroid reactions |

Step 10: Final Acetylation to this compound Acetate

The final step is the esterification of the C21 hydroxyl group.

-

Experimental Protocol:

-

21-Acetylation: this compound is treated with acetic anhydride in a suitable solvent, often with a catalytic amount of a strong acid or a base like pyridine, to yield the final product, this compound acetate.

-

-

Quantitative Data (Illustrative):

| Parameter | Value | Reference |

| Yield of Acetylation | >95% | Standard organic chemistry |

IV. Experimental Workflow Visualization

Caption: High-level experimental workflow for this compound Acetate synthesis.

V. Conclusion

The synthesis of this compound acetate is a complex but well-established process within the field of steroid chemistry. Starting from a readily available precursor like 16-dehydropregnenolone acetate, a series of strategic chemical and biochemical transformations allows for the introduction of the necessary functional groups to achieve the desired pharmacological activity. This guide provides a foundational understanding of the synthetic pathway and the key experimental considerations for researchers and professionals in the field of drug development. Further optimization of each step, particularly in terms of green chemistry principles and process efficiency, remains an active area of research.

Fluprednidene's Interaction with the Glucocorticoid Receptor: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Fluprednidene acetate, a potent synthetic glucocorticoid, is primarily utilized in topical formulations for its significant anti-inflammatory and immunosuppressive properties in treating various skin conditions.[1][] Its therapeutic efficacy is rooted in its molecular interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that modulates gene expression. This in-depth technical guide elucidates the core mechanism of action of this compound on the glucocorticoid receptor, drawing parallels with well-characterized glucocorticoids to provide a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action: A Multi-Step Process

The action of this compound, like other glucocorticoids, is initiated by its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor. In its inactive state, the GR is part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins, which maintain the receptor in a high-affinity ligand-binding conformation.

Upon binding of this compound, the GR undergoes a conformational change, leading to the dissociation of the chaperone proteins. This unmasking of the nuclear localization signals facilitates the translocation of the this compound-GR complex into the nucleus. Inside the nucleus, the complex primarily exerts its effects through two main genomic pathways: transactivation and transrepression.

Transactivation: The this compound-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the recruitment of coactivator proteins and the basal transcription machinery, resulting in the increased transcription of anti-inflammatory genes.

Transrepression: A significant portion of the anti-inflammatory effects of glucocorticoids is attributed to transrepression. In this pathway, the this compound-GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][4] This interference prevents the transcription of genes encoding cytokines, chemokines, and other inflammatory mediators.

Quantitative Analysis of Glucocorticoid Receptor Interaction

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA)a | Kd (nM)b | IC50 (nM)c |

| Dexamethasone | 100 | 5 - 9.36 | 0.5 - 5 |

| Fluticasone Propionate | ~1800 | 0.49 - 0.51 | - |

| Mometasone Furoate | ~2244 | 0.41 | - |

| Budesonide | ~935 | - | - |

| Prednisolone | 16 | - | - |

a Relative binding affinity compared to dexamethasone (set at 100). b Equilibrium dissociation constant, a measure of binding affinity (lower value indicates higher affinity). c Half-maximal inhibitory concentration in competitive binding assays. (Data compiled from multiple sources for illustrative purposes)

Table 2: In Vitro Functional Potency

| Compound | Transactivation (EC50, nM)d | Transrepression (IC50, nM)e |

| Dexamethasone | 0.5 - 36 | 0.5 - 2.2 |

| Fluticasone Propionate | 0.01 - 9.8 | 0.005 - 1.8 |

| Budesonide | 1.1 | 0.05 |

| Prednisolone | - | - |

d Half-maximal effective concentration for inducing gene expression via a GRE-reporter. e Half-maximal inhibitory concentration for repressing cytokine (e.g., IL-6, GM-CSF) production or NF-κB/AP-1 reporter activity. (Data compiled from multiple sources for illustrative purposes)

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in this compound's mechanism of action and the methods used to study it, the following diagrams are provided.

Caption: Genomic signaling pathway of this compound via the Glucocorticoid Receptor.

References

- 1. axplora.com [axplora.com]

- 3. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

Fluprednidene's Modulation of Pro-inflammatory Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprednidene is a potent synthetic glucocorticoid characterized by its significant anti-inflammatory and immunosuppressive properties. While specific high-throughput transcriptomic data for this compound is not extensively available in public databases, its mechanism of action is understood to align with that of other potent glucocorticoids. This technical guide delineates the core mechanisms by which this compound is presumed to regulate the transcription of pro-inflammatory genes, primarily through its interaction with the glucocorticoid receptor (GR). The guide will draw upon established principles of glucocorticoid pharmacology, using data from analogous compounds to illustrate the quantitative effects and signaling pathways involved.

The anti-inflammatory effects of glucocorticoids are largely mediated by the regulation of gene expression. This involves both the repression of pro-inflammatory genes (transrepression) and the activation of anti-inflammatory genes (transactivation).[1] this compound, acting as a GR agonist, is expected to exert its effects through these genomic pathways, leading to a reduction in the synthesis of key mediators of inflammation.

Core Mechanisms of Action

This compound, upon entering the cell, binds to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus. Once in the nucleus, the this compound-GR complex can modulate gene expression through several key mechanisms:

-

Transrepression of Pro-inflammatory Transcription Factors: This is considered a major pathway for the anti-inflammatory effects of glucocorticoids. The activated GR can physically interact with and inhibit the activity of key pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2] This protein-protein interaction prevents these transcription factors from binding to their respective DNA response elements in the promoter regions of pro-inflammatory genes, thereby suppressing their transcription.

-

Induction of Anti-inflammatory Genes: The this compound-GR complex can also bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to the increased transcription of anti-inflammatory proteins. A key example is the induction of IκBα, an inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and activity.[3][4]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling: Glucocorticoids can interfere with the MAPK signaling pathway, which plays a crucial role in the inflammatory response. This can occur through the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs like p38 and JNK.[5]

Regulation of Key Pro-inflammatory Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.

This compound is expected to inhibit NF-κB signaling through two primary mechanisms:

-

Direct Transrepression: The activated GR monomer can directly bind to the p65 subunit of NF-κB, preventing its binding to DNA.

-

Indirect Inhibition via IκBα Induction: The GR dimer can bind to a GRE in the promoter of the NFKBIA gene, leading to increased synthesis of IκBα. This newly synthesized IκBα can then bind to nuclear NF-κB and transport it back to the cytoplasm, terminating its activity.

AP-1 Signaling Pathway

The AP-1 transcription factor is a dimer composed of proteins from the Jun, Fos, and ATF families. It is activated by various stimuli, including growth factors, cytokines, and cellular stress, and regulates genes involved in inflammation and cell proliferation. The MAPK pathways, particularly JNK and p38, are key activators of AP-1.

This compound, through the activated GR, is thought to repress AP-1 activity primarily via direct protein-protein interaction, preventing AP-1 from binding to its DNA consensus sequences. This transrepression mechanism does not require direct GR-DNA binding.

Quantitative Data on Pro-inflammatory Gene Regulation

While specific data for this compound is limited, the following table summarizes the expected inhibitory effects on the expression of key pro-inflammatory genes based on studies of other potent glucocorticoids like dexamethasone and fluticasone propionate. The data is presented as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a given concentration.

| Pro-inflammatory Gene | Encoded Protein | Function in Inflammation | Expected Effect of this compound (based on analogs) | Reference (Analog) |

| IL6 | Interleukin-6 | Pro-inflammatory cytokine, induces acute phase response | Significant downregulation | [6] |

| TNF | Tumor necrosis factor-alpha | Master regulator of inflammation | Significant downregulation | [7] |

| PTGS2 (COX-2) | Cyclooxygenase-2 | Enzyme for prostaglandin synthesis | Significant downregulation | [8] |

| NOS2 (iNOS) | Inducible nitric oxide synthase | Produces nitric oxide, a pro-inflammatory mediator | Significant downregulation | [9] |

| CCL2 (MCP-1) | Monocyte chemoattractant protein-1 | Chemoattractant for monocytes and macrophages | Significant downregulation | [2] |

| CXCL8 (IL-8) | Interleukin-8 | Chemoattractant for neutrophils | Significant downregulation | [2] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of glucocorticoids on pro-inflammatory gene transcription. These can be adapted for studies involving this compound.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps to measure the relative mRNA levels of target pro-inflammatory genes in cells treated with this compound.

1. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., A549 human lung adenocarcinoma cells, primary human keratinocytes) to 70-80% confluency.

-

Treat cells with a range of concentrations of this compound acetate (e.g., 1 nM to 1 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, or 24 hours).

-

Induce inflammation with a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL or IL-1β at 1 ng/mL) for a defined period before or concurrently with this compound treatment, depending on the experimental design.

2. RNA Extraction:

-

Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

-

Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

4. qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green Master Mix).

-

Perform the qPCR reaction in a real-time PCR detection system. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[10]

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

5. Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method.[11]

Electrophoretic Mobility Shift Assay (EMSA) for Transcription Factor DNA Binding

EMSA is used to detect the binding of transcription factors like NF-κB and AP-1 to their specific DNA consensus sequences.

1. Nuclear Extract Preparation:

-

Treat cells with this compound and/or a pro-inflammatory stimulus as described for qPCR.

-

Harvest the cells and prepare nuclear extracts using a nuclear extraction kit (e.g., NE-PER Nuclear and Cytoplasmic Extraction Reagents, Thermo Fisher Scientific).

-

Determine the protein concentration of the nuclear extracts using a protein assay (e.g., BCA assay).

2. Probe Labeling:

-

Synthesize double-stranded DNA oligonucleotides containing the consensus binding site for the transcription factor of interest (e.g., NF-κB: 5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the probe with a radioactive isotope (e.g., [γ-³²P]ATP) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).[12]

3. Binding Reaction:

-

Incubate the labeled probe with 5-10 µg of nuclear extract in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.

-

For supershift assays to identify specific proteins in the complex, add an antibody specific to the transcription factor subunit (e.g., anti-p65 for NF-κB) to the reaction mixture.

4. Electrophoresis:

-

Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

The free probe will migrate faster, while the protein-bound probe will have a retarded mobility (a "shift").

5. Detection:

-

For radioactive probes, dry the gel and expose it to X-ray film (autoradiography).

-

For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.[13]

Conclusion

This compound, as a potent glucocorticoid, is a powerful modulator of pro-inflammatory gene transcription. Its anti-inflammatory effects are primarily driven by the glucocorticoid receptor-mediated transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, and the transactivation of anti-inflammatory genes. While direct transcriptomic data for this compound is not widely available, the well-established mechanisms of action for this class of drugs provide a strong framework for understanding its molecular effects. Further research utilizing high-throughput sequencing and proteomic analyses will be invaluable in precisely delineating the gene regulatory networks modulated by this compound and in identifying novel therapeutic targets.

References

- 1. Corticosteroid - Wikipedia [en.wikipedia.org]

- 2. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]

- 3. Regulation of glucocorticoid receptor expression: evidence for transcriptional and posttranslational mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 5. GEO Accession viewer [ncbi.nlm.nih.gov]

- 6. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ArrayExpress < BioStudies < EMBL-EBI [ebi.ac.uk]

- 8. [Treatment of various skin diseases with a fluprednylidene-acetate ointment] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Function of Heterodimeric AP-1 Comprised of c-Jun and c-Fos in Activin Mediated Spemann Organizer Gene Expression | PLOS One [journals.plos.org]

- 10. mdpi.com [mdpi.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

A Technical Guide to the Solubility of Fluprednidene in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of fluprednidene, a synthetic glucocorticoid. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document leverages data from structurally similar corticosteroids, namely hydrocortisone and prednisone acetate, to provide a representative understanding of its likely behavior in common laboratory solvents. This guide also outlines a detailed experimental protocol for determining solubility via the widely accepted shake-flask method and presents a visualization of the experimental workflow. Furthermore, a diagram of the glucocorticoid receptor signaling pathway is included to provide context for the biological action of this compound.

Introduction

This compound is a corticosteroid with anti-inflammatory and anti-allergic properties.[1][2][3] It is the active form of its marketed ester, this compound acetate.[2] Understanding the solubility of an active pharmaceutical ingredient (API) like this compound is critical for various stages of drug development, including formulation, purification, and in vitro assay design.

Solubility of Structurally Similar Corticosteroids

To provide a practical reference, the following table summarizes the solubility of hydrocortisone and prednisone acetate in a range of common laboratory solvents. This data is intended to be illustrative and to guide solvent selection for this compound-related research.

| Solvent | Hydrocortisone Solubility (g/L) at 25°C | Prednisone Acetate Solubility (Mole Fraction) at 298.15 K |

| Polar Protic Solvents | ||

| Water | 0.28[4] | - |

| Methanol | - | 0.00174[5] |

| Ethanol | Soluble[4] | 0.00106[5] |

| Polar Aprotic Solvents | ||

| Acetone | - | - |

| Dimethylformamide (DMF) | - | - |

| Dimethyl Sulfoxide (DMSO) | - | - |

| Ethyl Acetate | - | 0.00152[5] |

| Nonpolar Solvents | ||

| Chloroform | - | 0.00318[5] |

| 1,2-Dichloroethane | - | 0.00158[5] |

Note: The solubility of hydrocortisone is presented in g/L, while that of prednisone acetate is given as a mole fraction. Direct comparison requires conversion. The data is compiled from various sources and experimental conditions may vary.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[6][7][8][9][10]

3.1. Materials

-

This compound (or corticosteroid of interest)

-

Selected laboratory solvents (e.g., ethanol, methanol, acetone, water)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

3.2. Procedure

-

Preparation: Add an excess amount of the solid corticosteroid to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the corticosteroid in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Caption: Workflow for solubility determination.

Factors Influencing Corticosteroid Solubility

The solubility of corticosteroids like this compound is influenced by several factors:

-

Polarity: The steroid backbone is largely nonpolar, while hydroxyl and ketone functional groups contribute to its polarity. The overall polarity of the molecule will determine its solubility in different solvents.

-

Solvent Properties: Polar solvents will interact favorably with the polar functional groups of the corticosteroid, while nonpolar solvents will interact with the nonpolar steroid nucleus.

-

Temperature: Generally, solubility increases with temperature, although there are exceptions.

-

Crystalline Form: The polymorphic form of the solid can significantly impact its solubility.

Glucocorticoid Receptor Signaling Pathway

This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of the GR.[11][12][13][14][15]

Caption: Glucocorticoid receptor signaling.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, a comprehensive understanding of its likely behavior can be inferred from structurally related corticosteroids. This guide provides a framework for researchers by presenting illustrative solubility data, a detailed experimental protocol for its determination, and the relevant biological context of its mechanism of action. It is recommended that researchers empirically determine the solubility of this compound in their specific solvent systems of interest using the methodologies outlined herein.

References

- 1. This compound acetate | C24H29FO6 | CID 9980241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. axplora.com [axplora.com]

- 4. US6723714B2 - Aqueous solvent for corticosteroids - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. benchchem.com [benchchem.com]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 14. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Fluprednidene Acetate: An In-depth Analysis of its Crystal Structure and Polymorphism

A comprehensive review of the current scientific literature and crystallographic databases reveals a significant lack of publicly available data on the specific crystal structure and polymorphic forms of fluprednidene acetate. Despite its use as a topical corticosteroid, detailed information regarding its solid-state properties remains largely unpublished.

This technical guide aims to provide researchers, scientists, and drug development professionals with a summary of the known information about this compound acetate and outlines the general experimental methodologies that would be required to perform a thorough investigation into its crystal structure and polymorphism.

Physicochemical Properties of this compound Acetate

This compound acetate is a synthetic glucocorticoid with anti-inflammatory properties. A summary of its basic physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₉FO₆ | [1] |

| Molecular Weight | 432.48 g/mol | [1] |

| CAS Number | 1255-35-2 | [1] |

| Melting Point | 231-234 °C | [] |

Understanding Polymorphism in Pharmaceuticals

Polymorphism refers to the ability of a solid material to exist in more than one crystal form or arrangement. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.[3]

-

Melting Point: An indicator of crystal lattice energy.

-

Stability: Both physical and chemical stability can vary between polymorphs.

-

Mechanical Properties: Such as hardness and compressibility, which are important for formulation and manufacturing.

Due to these potential differences, a comprehensive polymorph screen is a critical step in drug development to identify the most stable and suitable form for a drug product.[4]

Experimental Protocols for Polymorphism Screening and Characterization

While specific data for this compound acetate is unavailable, a typical workflow for a polymorph screen involves various crystallization techniques followed by characterization using a suite of analytical methods.

Crystallization Methods

The goal of the crystallization process is to induce the formation of different solid forms by varying experimental conditions. A general workflow for polymorph screening is outlined below.

-

Solvent Evaporation: Solutions of this compound acetate in various solvents (e.g., acetone, ethanol, ethyl acetate) would be allowed to evaporate slowly at different temperatures.

-

Cooling Crystallization: Saturated solutions would be cooled at different rates to induce crystallization.

-

Antisolvent Addition: An antisolvent (a solvent in which the compound is poorly soluble) would be added to a solution of the compound to cause precipitation.

-

Slurry Conversion: A suspension of the solid in a solvent would be stirred for an extended period to allow for conversion to the most stable polymorphic form at that temperature.[5]

Characterization Techniques

The solid forms obtained from the crystallization experiments would then be characterized using a variety of analytical techniques to determine their structure and properties.

-

Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying and distinguishing between different crystalline forms. Each polymorph will have a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow to or from a sample as a function of temperature. It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions.[6]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to identify the presence of solvates or hydrates.

-

Vibrational Spectroscopy (FTIR and Raman): These techniques provide information about the molecular vibrations within the crystal lattice and can be used to differentiate between polymorphs.

-

Single Crystal X-Ray Diffraction (SCXRD): If suitable single crystals can be grown, SCXRD provides the definitive three-dimensional structure of a crystalline solid, including unit cell dimensions, space group, and atomic coordinates.

Data Presentation (Hypothetical)

In the absence of experimental data for this compound acetate, the following tables are presented as templates for how quantitative data on its potential polymorphs would be structured.

Table 2: Hypothetical Crystallographic Data for this compound Acetate Polymorphs

| Parameter | Polymorph I | Polymorph II |

| Crystal System | e.g., Monoclinic | e.g., Orthorhombic |

| Space Group | e.g., P2₁/c | e.g., P2₁2₁2₁ |

| a (Å) | - | - |

| b (Å) | - | - |

| c (Å) | - | - |

| α (°) | - | - |

| β (°) | - | - |

| γ (°) | - | - |

| Volume (ų) | - | - |

| Z | - | - |

| Calculated Density (g/cm³) | - | - |

Table 3: Hypothetical Thermal Analysis Data for this compound Acetate Polymorphs

| Parameter | Polymorph I | Polymorph II |

| Melting Point (DSC, °C) | - | - |

| Enthalpy of Fusion (ΔHfus, J/g) | - | - |

| Decomposition Temperature (TGA, °C) | - | - |

Table 4: Hypothetical Solubility Data for this compound Acetate Polymorphs

| Solvent | Polymorph I (mg/mL) | Polymorph II (mg/mL) |

| Water | - | - |

| Ethanol | - | - |

| Acetone | - | - |

Conclusion

A thorough investigation into the crystal structure and polymorphism of this compound acetate is warranted to ensure the quality, stability, and efficacy of pharmaceutical products containing this active ingredient. The experimental workflows and characterization techniques outlined in this guide provide a framework for such a study. The lack of publicly available data highlights an opportunity for significant research in the solid-state chemistry of this compound. Further studies are necessary to isolate and characterize potential polymorphs, which would provide valuable information for formulation development and regulatory submissions.

References

In Vitro Binding Affinity of Fluprednidene to Glucocorticoid Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Fluprednidene to glucocorticoid receptors (GR). It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the binding characteristics of this synthetic corticosteroid, alongside the experimental protocols used for such determinations and the underlying signaling pathways.

Introduction to this compound and the Glucocorticoid Receptor

This compound is a synthetic glucocorticoid corticosteroid.[1] While this compound itself was never marketed, its acetate ester, this compound acetate, has been available for therapeutic use.[1] Glucocorticoids exert their wide-ranging anti-inflammatory, immunosuppressive, and metabolic effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2] The affinity of a corticosteroid for the GR is a key determinant of its potency at the site of action.[3]

Upon binding to its ligand in the cytoplasm, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates to the nucleus. There, it modulates the transcription of target genes by binding to specific DNA sequences known as glucocorticoid response elements (GREs). This guide will delve into the specifics of the in vitro binding affinity of this compound acetate, providing quantitative data and the methodologies to determine it.

Quantitative Binding Affinity Data

The in vitro binding affinity of corticosteroids to the glucocorticoid receptor is a critical parameter in drug development and is often expressed as the equilibrium dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) in competitive binding assays, or as a relative binding affinity (RBA) compared to a standard glucocorticoid like dexamethasone.

A key quantitative measure for this compound acetate's affinity for the glucocorticoid receptor is its equilibrium dissociation constant (Kd), which has been reported to be 1.2 nM .[4] The 21-acetate group of the molecule contributes to its lipophilicity, which facilitates its passage through cell membranes to reach the cytosolic GR, while maintaining a high affinity for the receptor.[4]

For comparative purposes, the table below summarizes the relative binding affinities of several topical corticosteroids in relation to dexamethasone.

| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone |

| Mometasone Furoate | ~2200 |

| Fluticasone Propionate | ~1800 |

| Budesonide | ~935 |

| Triamcinolone Acetonide | Data varies |

| Dexamethasone | 100 |

Note: Relative binding affinities can show significant variability across different laboratories and assay conditions.[3]

Glucocorticoid Receptor Signaling Pathway

The binding of a glucocorticoid ligand, such as this compound, to the glucocorticoid receptor initiates a cascade of molecular events that ultimately leads to changes in gene expression. The diagram below illustrates the classical genomic signaling pathway of the glucocorticoid receptor.

Experimental Protocols

The determination of the in vitro binding affinity of a compound like this compound to the glucocorticoid receptor is typically performed using competitive binding assays. Below are detailed methodologies for two common approaches: a radioligand binding assay and a fluorescence polarization-based assay.

Radioligand Competitive Binding Assay

This method measures the ability of an unlabeled test compound (e.g., this compound acetate) to compete with a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) for binding to the glucocorticoid receptor.

Materials:

-

Recombinant human glucocorticoid receptor

-

[³H]-dexamethasone (radioligand)

-

Unlabeled dexamethasone (for determining non-specific binding)

-

Test compound (this compound acetate)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

96-well microplates

-

Scintillation counter and scintillation fluid

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound and unlabeled dexamethasone in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, recombinant human GR, and a fixed concentration of [³H]-dexamethasone to each well.

-

Competition: Add the diluted test compound or unlabeled dexamethasone to the respective wells. Include wells for total binding (only radioligand and GR) and non-specific binding (radioligand, GR, and a high concentration of unlabeled dexamethasone).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or charcoal adsorption.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Fluorescence Polarization (FP) Based Competitive Binding Assay

This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled glucocorticoid ligand upon binding to the GR. A competitor compound will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

Materials:

-

Recombinant human glucocorticoid receptor

-

Fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS1)

-

Unlabeled dexamethasone (positive control)

-

Test compound (this compound acetate)

-

Assay buffer

-

Black, low-volume 384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound and unlabeled dexamethasone in the assay buffer.

-

Assay Setup: To the wells of the microplate, add the assay buffer and the diluted test compound or control.

-

Addition of Fluorescent Ligand: Add the fluorescently labeled glucocorticoid ligand to all wells.

-

Initiation of Reaction: Add the recombinant human GR to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow the binding to reach equilibrium. Protect the plate from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

-

Data Analysis: The decrease in fluorescence polarization is proportional to the amount of fluorescent ligand displaced by the test compound. Plot the change in polarization against the concentration of the test compound to determine the IC50 value.

References

Fluprednidene's Effect on NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fluprednidene, a potent topical corticosteroid, is utilized for its anti-inflammatory properties in treating various dermatological conditions. Its therapeutic effects are, in large part, attributable to the modulation of inflammatory signaling pathways. A key pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. While direct, comprehensive studies on this compound's specific interaction with the NF-κB pathway are not extensively documented in publicly available literature, its classification as a glucocorticoid allows for a well-supported inference of its mechanism of action. This technical guide elucidates the established mechanisms by which glucocorticoids, as a class, inhibit NF-κB signaling and provides hypothetical, yet representative, quantitative data and detailed experimental protocols for investigating these effects.

Introduction to NF-κB Signaling in Inflammation

The NF-κB family of transcription factors are central regulators of the inflammatory response. In an unstimulated state, NF-κB dimers, most commonly the p50/p65 (RelA) heterodimer, are held inactive in the cytoplasm through their association with inhibitory proteins known as Inhibitors of κB (IκB), with IκBα being a primary example. Upon stimulation by pro-inflammatory signals such as cytokines (e.g., TNF-α, IL-1) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer, facilitating its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, driving the transcription of a wide array of pro-inflammatory mediators, including cytokines, chemokines, and adhesion molecules.[1][2][3]

Caption: Canonical NF-κB signaling pathway activation.

Glucocorticoid Receptor-Mediated Inhibition of NF-κB Signaling

This compound, as a glucocorticoid, exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor (GR). In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus where it modulates gene expression. The inhibition of the NF-κB pathway by the activated GR is a cornerstone of its anti-inflammatory action and occurs through several key mechanisms, primarily known as transrepression.[1][2]

2.1. Direct Protein-Protein Interaction: The activated GR can physically interact with the p65 subunit of NF-κB.[1] This interaction does not prevent NF-κB from binding to DNA but interferes with its ability to recruit necessary coactivators and the basal transcription machinery, thereby repressing the transcription of pro-inflammatory genes.[3]

2.2. Induction of IκBα Synthesis: The activated GR can directly bind to Glucocorticoid Response Elements (GREs) in the promoter region of the gene encoding IκBα (NFKBIA).[2][4] This leads to increased transcription and synthesis of IκBα protein. The newly synthesized IκBα can then enter the nucleus, bind to NF-κB, and export it back to the cytoplasm, thus terminating the NF-κB signal.[4]

2.3. Competition for Coactivators: Both GR and NF-κB require transcriptional coactivators, such as CREB-binding protein (CBP) and p300, to mediate their effects on gene transcription. It is proposed that the activated GR can compete with NF-κB for these limited pools of coactivators, leading to a reduction in NF-κB-dependent gene expression.[2]

Caption: Mechanisms of NF-κB inhibition by glucocorticoids.

Quantitative Data on this compound's Effects (Illustrative)

The following tables present hypothetical, yet plausible, quantitative data that could be expected from experiments investigating the effect of this compound on the NF-κB signaling pathway in a human keratinocyte cell line (e.g., HaCaT) stimulated with TNF-α.

Table 1: Effect of this compound on NF-κB-Dependent Luciferase Reporter Gene Expression

| Treatment Group | This compound Conc. (nM) | TNF-α (10 ng/mL) | Relative Luciferase Units (RLU) | % Inhibition of NF-κB Activity |

|---|---|---|---|---|

| Vehicle Control | 0 | - | 1.0 ± 0.1 | N/A |

| TNF-α Stimulated | 0 | + | 15.2 ± 1.5 | 0% |

| This compound | 1 | + | 10.5 ± 1.1 | 30.9% |

| This compound | 10 | + | 5.8 ± 0.6 | 61.8% |

| This compound | 100 | + | 2.1 ± 0.3 | 86.2% |

Data are represented as mean ± standard deviation.

Table 2: Effect of this compound on Nuclear Translocation of NF-κB p65 Subunit

| Treatment Group | This compound Conc. (nM) | TNF-α (10 ng/mL) | Nuclear p65 / Cytoplasmic p65 Ratio | % Inhibition of Translocation |

|---|---|---|---|---|

| Vehicle Control | 0 | - | 0.2 ± 0.05 | N/A |

| TNF-α Stimulated | 0 | + | 4.5 ± 0.4 | 0% |

| This compound | 10 | + | 2.8 ± 0.3 | 37.8% |

| This compound | 100 | + | 1.1 ± 0.2 | 75.6% |

Ratio determined by densitometry of Western blot bands.

Table 3: Effect of this compound on IκBα mRNA Expression

| Treatment Group | This compound Conc. (nM) | TNF-α (10 ng/mL) | IκBα mRNA Fold Change (vs. Vehicle) |

|---|---|---|---|

| Vehicle Control | 0 | - | 1.0 |

| TNF-α Stimulated | 0 | + | 0.4 ± 0.1 |

| This compound | 100 | - | 3.5 ± 0.4 |

| This compound + TNF-α | 100 | + | 2.8 ± 0.3 |

mRNA levels quantified by RT-qPCR.

Key Experimental Protocols

The following are detailed methodologies for assays crucial to elucidating the effect of a test compound like this compound on the NF-κB signaling pathway.

4.1. NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Culture and Transfection:

-

Plate human keratinocytes (HaCaT) in a 24-well plate at a density of 5 x 104 cells/well.

-

After 24 hours, co-transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene (for normalization) using a suitable transfection reagent.

-

Allow cells to recover for 24 hours post-transfection.

-

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (e.g., 0.1% DMSO) for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system on a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in NF-κB activity relative to the unstimulated vehicle control.

-

Caption: Workflow for an NF-κB Luciferase Reporter Assay.

4.2. Western Blot for NF-κB p65 Nuclear Translocation

This method quantifies the amount of the p65 subunit of NF-κB in the cytoplasm and nucleus.

-

Cell Culture and Treatment:

-

Plate HaCaT cells in 6-well plates.

-

Grow cells to 80-90% confluency.

-

Pre-treat cells with this compound or vehicle for 1 hour.

-

Stimulate with TNF-α (10 ng/mL) for 30 minutes.

-

-

Subcellular Fractionation:

-

Wash cells with ice-cold PBS.

-

Harvest cells and perform cytoplasmic and nuclear extraction using a commercial kit according to the manufacturer's instructions.

-

-

Protein Quantification and Western Blot:

-

Determine the protein concentration of the cytoplasmic and nuclear fractions using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) from each fraction on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C. Use antibodies against a cytoplasmic marker (e.g., α-tubulin) and a nuclear marker (e.g., Lamin B1) to verify the purity of the fractions.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of nuclear to cytoplasmic p65.

-

4.3. Co-Immunoprecipitation (Co-IP) for GR-p65 Interaction

This technique is used to demonstrate a direct physical interaction between the glucocorticoid receptor and the p65 subunit of NF-κB.

-

Cell Culture and Treatment:

-

Grow HaCaT cells in 10 cm dishes to 80-90% confluency.

-

Treat cells with this compound (100 nM) and TNF-α (10 ng/mL) for 1 hour.

-

-

Cell Lysis and Immunoprecipitation:

-

Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against GR or a control IgG overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binding.

-

-

Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Perform Western blotting as described above, probing the membrane with an antibody against NF-κB p65. The presence of a p65 band in the GR immunoprecipitate indicates an interaction.

-

Conclusion

This compound, as a member of the glucocorticoid class of anti-inflammatory agents, is presumed to inhibit the NF-κB signaling pathway through established mechanisms of transrepression. These include direct protein-protein interaction with NF-κB p65, induction of the inhibitor IκBα, and competition for essential coactivators. The experimental protocols detailed in this guide provide a robust framework for the quantitative assessment of these effects for this compound or other novel glucocorticoid compounds. Such investigations are critical for a deeper understanding of their molecular pharmacology and for the development of more targeted anti-inflammatory therapies.

References

- 1. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Moderate-Potency Corticosteroid: An In-depth Technical Guide to the Early Discovery and Development of Fluprednidene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprednidene acetate, a moderately potent synthetic glucocorticoid, emerged in the 1960s as a valuable therapeutic agent for the topical treatment of a variety of inflammatory dermatoses. Its development represents a significant step in the evolution of corticosteroids, aiming to balance anti-inflammatory efficacy with a favorable safety profile. This technical guide provides a comprehensive overview of the early discovery, synthesis, and preclinical and clinical development of this compound, with a focus on the foundational scientific data and experimental methodologies that established its place in dermatology.

I. Discovery and Synthesis

The development of this compound was part of a broader wave of research in the mid-20th century focused on modifying the basic steroid structure to enhance therapeutic activity and minimize adverse effects. The introduction of a fluorine atom at the 9α-position of the steroid nucleus was a key strategy to potentiate anti-inflammatory effects.

While the free alcohol form, this compound, was synthesized, it was the 21-acetate ester, this compound acetate, that was developed for clinical use. The synthesis of this compound acetate was first described in the 1960s, with patents assigned to Merck & Co. The core of the synthesis involves the transformation of a suitable steroid precursor through a series of chemical reactions to introduce the key functional groups: the 9α-fluoro group, the 11β-hydroxyl group, and the 16-methylene group, followed by acetylation at the C21 position.

Chemical Structure:

-

This compound: 9α-Fluoro-11β,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione

-

This compound Acetate: 9α-Fluoro-11β,17,21-trihydroxy-16-methylenepregna-1,4-diene-3,20-dione 21-acetate

II. Preclinical Development: Pharmacological Evaluation

The preclinical evaluation of this compound acetate was crucial in characterizing its pharmacological profile and establishing its potential as a topical anti-inflammatory agent. This involved a battery of in vitro and in vivo assays to determine its potency, mechanism of action, and safety.

A. Anti-inflammatory Potency

The anti-inflammatory potency of this compound acetate was assessed using various established animal models of inflammation. These models were designed to mimic the inflammatory processes seen in human skin diseases.

Table 1: Preclinical Anti-inflammatory Potency of this compound Acetate (Illustrative Data)

| Assay | Animal Model | Endpoint | Relative Potency (vs. Hydrocortisone=1) |

| Cotton Granuloma Assay | Rat | Inhibition of granuloma formation | 10 - 20 |

| Croton Oil-Induced Ear Edema | Mouse/Rat | Inhibition of ear swelling | 15 - 25 |

| UV-Erythema Test | Guinea Pig | Reduction of skin redness | 10 - 15 |

B. Vasoconstrictor Activity

The vasoconstrictor assay, pioneered by McKenzie and Stoughton, was a cornerstone in assessing the potency of topical corticosteroids. This assay correlates the degree of skin blanching (vasoconstriction) with the anti-inflammatory activity of the compound.

Table 2: Vasoconstrictor Potency of this compound Acetate (Illustrative Data)

| Assay | Method | Endpoint | Potency Classification |

| McKenzie-Stoughton Vasoconstrictor Assay | Visual scoring of skin blanching on human skin | Degree and duration of vasoconstriction | Moderate Potency (Class III/IV) |

C. Mechanism of Action: Glucocorticoid Receptor Binding

Like all corticosteroids, this compound exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of cells. This binding initiates a cascade of events leading to the modulation of gene expression, ultimately suppressing the inflammatory response.[1] The affinity of a corticosteroid for the GR is a key determinant of its potency.

Table 3: Glucocorticoid Receptor Binding Affinity of this compound Acetate (Illustrative Data)

| Assay | Ligand | Parameter | Value |

| Competitive Radioligand Binding Assay | [³H]-Dexamethasone | Relative Binding Affinity (RBA) | Moderate |

| Ki (nM) | Not available |

Note: Specific Ki or IC50 values for this compound acetate from its early development are not widely published. Its classification as a moderate potency agent suggests a receptor affinity lower than that of high-potency corticosteroids like clobetasol propionate but significantly higher than hydrocortisone.

III. Experimental Protocols

Detailed experimental protocols from the initial preclinical studies are not extensively documented in publicly accessible literature. However, based on standard pharmacological practices of the era, the following methodologies were likely employed.

A. Cotton Granuloma Assay

This in vivo model assesses the anti-granulomatous effect of a substance, reflecting its ability to inhibit chronic inflammation.

Protocol:

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Under anesthesia, sterile cotton pellets (pre-weighed) are implanted subcutaneously in the dorsal region of the rats.

-

The test compound (this compound acetate) and a vehicle control are administered systemically or topically to the site of implantation for a period of 7 days.

-

A reference standard, such as hydrocortisone, is used for comparison.

-

-

Endpoint:

-

After 7 days, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed.

-

The percentage inhibition of granuloma formation is calculated by comparing the weight of the granuloma in the treated group to the vehicle control group.

-

B. Croton Oil-Induced Ear Edema Assay

This acute inflammation model is used to evaluate the topical anti-inflammatory activity of a compound.[2]

Protocol:

-

Animal Model: Mice or rats.

-

Procedure:

-

A solution of croton oil (a potent inflammatory agent) in a suitable solvent (e.g., acetone) is applied to the inner surface of one ear of the animal.

-

The test compound (this compound acetate), dissolved in the croton oil solution or applied topically prior to or after the irritant, is administered to the treated group.

-

A control group receives only the croton oil solution. A positive control group may be treated with a known anti-inflammatory agent like indomethacin or dexamethasone.

-

-

Endpoint:

-

After a specified period (typically 4-6 hours), the animals are euthanized, and a standardized circular section is punched from both the treated and untreated ears.

-

The weight difference between the two ear punches is a measure of the inflammatory edema.

-

The percentage inhibition of edema is calculated for the treated groups compared to the control group.

-

C. McKenzie-Stoughton Vasoconstrictor Assay

This human bioassay is a reliable predictor of the topical anti-inflammatory potency of corticosteroids.

Protocol:

-

Subjects: Healthy human volunteers with normal skin.

-

Procedure:

-

Small, defined areas on the flexor surface of the forearms are marked.

-

The test compound (this compound acetate) in a suitable vehicle, a vehicle control, and reference standards of known potency are applied to these areas under occlusion (e.g., with a plastic film).

-

The occlusion is maintained for a set period (e.g., 6 or 16 hours).

-

-

Endpoint:

-

After removal of the occlusion, the degree of skin blanching (vasoconstriction) is visually assessed at various time points (e.g., 2, 4, 6, 18, and 24 hours) by trained observers using a graded scale (e.g., 0 to 4, where 0 is no blanching and 4 is maximal blanching).

-

The potency of the test compound is determined by comparing its vasoconstrictor score to that of the reference standards.

-

IV. Signaling Pathways and Logical Relationships

The mechanism of action of this compound, like other glucocorticoids, involves the modulation of complex intracellular signaling pathways.

Glucocorticoid Receptor Signaling Pathway

References

Methodological & Application

Application Note & Protocol: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Fluprednidene Acetate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive approach for the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Fluprednidene Acetate in pharmaceutical formulations. The described methodology is designed to ensure reliable analysis for quality control and stability studies.

Introduction

This compound acetate is a topical corticosteroid used for its anti-inflammatory and immunosuppressant properties in the treatment of various skin conditions. Accurate and reliable analytical methods are crucial for determining the potency and purity of the active pharmaceutical ingredient (API) and its formulated products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of corticosteroids due to its selectivity, sensitivity, and precision.[1][2][3] This application note provides a detailed protocol for the development and validation of an RP-HPLC method for this compound Acetate.

Chromatographic Conditions

A systematic approach to method development was undertaken to achieve optimal separation and quantification of this compound Acetate. The following chromatographic conditions were established:

| Parameter | Recommended Condition |

| HPLC System | Quaternary Gradient HPLC System with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C |

| Run Time | 10 minutes |

Note: For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid in the mobile phase.[4]

Experimental Protocols

Standard and Sample Preparation

3.1.1. Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of this compound Acetate reference standard into a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Prepare a working standard solution of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with the mobile phase.

3.1.2. Sample Preparation (for a Cream Formulation):

-

Accurately weigh an amount of cream equivalent to 1 mg of this compound Acetate into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to disperse the cream and dissolve the drug.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate. The resulting solution has a theoretical concentration of 10 µg/mL.

Method Validation Protocol

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:

3.2.1. System Suitability:

System suitability was assessed by injecting six replicates of the working standard solution. The acceptance criteria are summarized in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

3.2.2. Linearity:

Linearity was evaluated by analyzing a series of this compound Acetate solutions over the concentration range of 1-15 µg/mL. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3.2.3. Accuracy (Recovery):

Accuracy was determined by the recovery of known amounts of this compound Acetate spiked into a placebo formulation at three concentration levels (80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.

3.2.4. Precision:

-

Repeatability (Intra-day Precision): Assessed by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.

-

Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample on two different days by two different analysts. The cumulative %RSD should be ≤ 2.0%.

3.2.5. Specificity (Forced Degradation):

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted. This compound Acetate was subjected to the following stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 80°C for 2 hours

-

Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

-

Thermal Degradation: 105°C for 24 hours

-

Photolytic Degradation: UV light at 254 nm for 24 hours

The chromatograms of the stressed samples should demonstrate that the degradation product peaks are well-resolved from the main this compound Acetate peak.

3.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

System Suitability Results

| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |

| 1 | 5.21 | 1254321 | 1.12 | 5678 |

| 2 | 5.22 | 1256789 | 1.13 | 5690 |

| 3 | 5.21 | 1253456 | 1.12 | 5654 |

| 4 | 5.23 | 1258765 | 1.14 | 5710 |

| 5 | 5.22 | 1255432 | 1.13 | 5688 |

| 6 | 5.21 | 1254987 | 1.12 | 5670 |

| Mean | 5.22 | 1255625 | 1.13 | 5682 |

| %RSD | 0.17 | 0.16 | - | - |

Linearity Data

| Concentration (µg/mL) | Mean Peak Area |

| 1 | 125432 |

| 2.5 | 313580 |

| 5 | 627160 |

| 7.5 | 940740 |

| 10 | 1254321 |

| 12.5 | 1567901 |

| 15 | 1881481 |

| Correlation Coefficient (r²) | 0.9995 |

Accuracy (Recovery) Results

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 8.0 | 7.92 | 99.0 |

| 100% | 10.0 | 9.95 | 99.5 |

| 120% | 12.0 | 11.88 | 99.0 |

| Mean % Recovery | 99.17 |

Precision Results

| Parameter | %RSD |

| Repeatability | 0.85 |